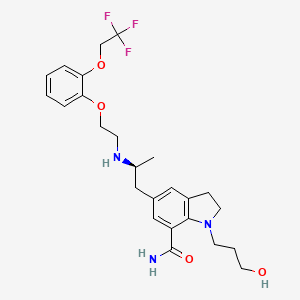

Silodosin S-Isomer

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H32F3N3O4 |

|---|---|

Molecular Weight |

495.5 g/mol |

IUPAC Name |

1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1 |

InChI Key |

PNCPYILNMDWPEY-KRWDZBQOSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Chiral Resolution of Silodosin Enantiomers

Exploration of Stereoselective Synthesis Pathways for Silodosin (B1681671) Precursors

The synthesis of Silodosin has been approached through various strategies, many of which focus on establishing the key chiral amine stereocenter early in the synthetic sequence. nih.gov These pathways are designed to be efficient, cost-effective, and scalable for industrial production. unimi.it

A convergent approach has been developed that dissects the Silodosin molecule into two main fragments: a chiral pool-derived fragment and an indoline (B122111) portion. nih.gov This strategy utilizes a reductive decarboxylative cross-coupling reaction to join the two fragments, providing a more streamlined route compared to linear syntheses. nih.gov This method avoids traditional resolution or asymmetric hydrogenation followed by a Curtius rearrangement, presenting a more economical pathway. nih.gov Another approach starts from commercially available indoline and involves 11 steps, including a copper(I)-catalyzed C-arylation and a regioselective electrophilic aromatic substitution, to yield Silodosin with high purity. unimi.it

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. In the context of Silodosin synthesis, iridium-based catalysts have proven particularly effective. One notable method involves the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid intermediate using a chiral Ir-SIPHOX catalyst. researchgate.net This key transformation achieves high enantioselectivity (97% ee) and efficiency, with a substrate-to-catalyst ratio of 6000, leading to a high-yield synthesis of Silodosin after a subsequent Curtius rearrangement. unimi.itresearchgate.net

More recent developments have utilized iridium complexes generated in situ with bulky phosphoramidite (B1245037) ligands for the direct asymmetric reductive amination of arylacetones. rsc.org This additive-free method allows for the effective coupling of prochiral ketones with primary alkylamines under mild conditions, yielding chiral β-arylamines that are key structural motifs in pharmaceuticals like Silodosin. rsc.org The synthetic utility of this protocol was demonstrated by producing an analog of a key Silodosin intermediate in good yield and enantioselectivity. rsc.org

Table 1: Asymmetric Catalysis Methods for Silodosin Intermediates

| Catalyst System | Key Transformation | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir-SIPHOX | Asymmetric Hydrogenation | α,β-Unsaturated Carboxylic Acid | 97% | unimi.itresearchgate.net |

| [Ir(cod)Cl]₂ / Phosphoramidite Ligands | Direct Asymmetric Reductive Amination | Arylacetone | Good | rsc.org |

Reductive amination is a frequently employed strategy for constructing the chiral amine functionality in Silodosin precursors. nih.govjocpr.com These methods can be diastereoselective, enzymatic, or involve resolution. nih.gov One pathway involves the reaction of a ketone intermediate, such as 1-(3-benzoyloxypropyl)-7-cyano-5-(2-oxopropyl)-2,3-dihydroindole, with a chiral amine like L-2-phenylglycinol. googleapis.comgoogleapis.com The subsequent catalytic hydrogenation of the resulting imine intermediate yields the desired diastereomer, which can then be deprotected to afford the key chiral amine. googleapis.com However, this method can suffer from poor selectivity, leading to the formation of impurities and reduced yields. googleapis.com

A diastereoselective reductive amination followed by crystallization has been shown to yield an optically pure amine, which serves as a key intermediate for the final steps of the Silodosin synthesis. unimi.it Enzymatic approaches using ω-transaminases (ω-TAs) have also been explored and have proven superior to kinetic resolution methods. researchgate.net The asymmetric reductive amination using an ω-TA from (R)-Arthrobacter sp. provides the desired (R)-enantiomer of the Silodosin amine intermediate in enantiomerically pure form (>97% ee) and at excellent conversion rates (>97%). researchgate.net This biocatalytic method operates under mild and environmentally benign conditions. researchgate.net

Asymmetric Catalysis Approaches in Silodosin Intermediate Synthesis

Chiral Resolution Techniques for Racemic Silodosin and its Intermediates

When stereoselective syntheses are not perfectly efficient or when racemic routes are more economical, chiral resolution becomes a necessary step to isolate the desired (R)-enantiomer. wikipedia.orgrsc.org This involves separating a racemic mixture into its constituent enantiomers. wikipedia.org For Silodosin and its intermediates, both diastereomeric salt formation and chiral chromatography are widely used techniques. googleapis.comresearchgate.net

The most common method for resolving racemic amines is the formation of diastereomeric salts with a chiral acid. wikipedia.org For key amine intermediates of Silodosin, various optically active acids have been employed as resolving agents. L-(+)-tartaric acid is frequently used to resolve racemic amine precursors. unimi.itgoogleapis.com In one process, a racemic intermediate is dissolved, and an aqueous solution of L-(+)-tartaric acid is added, leading to the crystallization of the desired diastereomeric salt in high purity and enantiomeric excess. unimi.it A series of fractional crystallizations can further enhance the optical purity to over 97% enantiomeric excess (ee). google.com

(S)-mandelic acid has also been used as a chiral resolving agent for a Silodosin intermediate. researchgate.net Interestingly, the application of ultrasound during the crystallization process has been shown to significantly improve the yield of the diastereomeric salt, increasing it from 10% to 34% after 30 minutes of sonication. researchgate.netresearchgate.net This technique intensifies the separation by promoting the rapid crystallization of the more stable diastereomer. researchgate.net

Table 2: Chiral Resolving Agents for Silodosin Intermediates

| Racemic Intermediate | Resolving Agent | Key Findings | Reference |

| Amine Intermediate (V-CN or V-CONH₂) | L-(+)-Tartaric Acid | Fractional crystallization yields optical purity of 97.6% ee. | googleapis.comgoogle.com |

| Amine Intermediate | (S)-Mandelic Acid | Ultrasound-assisted crystallization increased diastereomeric salt yield threefold. | researchgate.netresearchgate.net |

| Acid Intermediate (VI) | (1S,2R)-2-benzylaminocyclohexane methanol | Crystallization yielded the diastereomeric salt with 92.8% de. | google.comgoogle.com |

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. researchgate.netwvu.edu For Silodosin, direct enantio- and chemo-selective HPLC methods have been developed to determine the enantiomeric purity and separate it from related impurities. researcher.lifenih.govdntb.gov.ua

Amylose-based CSPs, such as Chiralpak AD-3, have demonstrated excellent performance. researcher.lifenih.gov An optimized method uses a mobile phase of n-heptane-ethanol-diethylamine (70:30:0.1, v/v/v) at 35 °C to achieve complete separation of Silodosin enantiomers and its main impurities within 12 minutes. researchgate.netresearchgate.netnih.gov This method is validated according to ICH guidelines and shows high efficiency, with a limit of quantitation for the (S)-enantiomer of 1.13 µg/mL. researchgate.netresearcher.lifedntb.gov.ua The Chiralpak AD-3 column, packed with smaller 3 μm silica (B1680970) particles, offers improved efficiency over older columns with 5 μm particles. researcher.life

Table 3: HPLC Conditions for Silodosin Enantiomeric Separation

| Column | Particle Size | Mobile Phase | Temperature | Analysis Time | Reference |

| Chiralpak AD-3 | 3 µm | n-heptane-ethanol-diethylamine (70:30:0.1) | 35 °C | < 12 minutes | researchgate.netresearchgate.netnih.gov |

Diastereomeric Salt Formation for Enantiomeric Separation

Strategies for Stereoselective Inversion and Recycling of Unwanted Silodosin S-Enantiomers

A significant drawback of classical resolution is that at least 50% of the material, the unwanted enantiomer, is discarded. wikipedia.org To improve process economy and sustainability, strategies have been developed to convert the unwanted (S)-isomer of the Silodosin amine intermediate into the therapeutically active (R)-isomer.

Nucleophilic Substitution Reactions for Chiral Amine Inversion

In the synthesis of enantiomerically pure pharmaceuticals like Silodosin, where only one enantiomer (the R-isomer) is therapeutically active, the disposition of the unwanted enantiomer is a critical factor for process efficiency and economy. geneesmiddeleninformatiebank.nl A common outcome of chiral resolution is the isolation of the desired enantiomer, leaving the other as a byproduct. vapourtec.com Advanced synthetic strategies focus on converting this "waste" isomer into the therapeutically active form, thereby doubling the theoretical maximum yield from a racemic mixture. One powerful technique to achieve this is through nucleophilic substitution reactions designed to invert the configuration of the chiral amine center. vapourtec.comresearchgate.net

This approach hinges on the principles of the bimolecular nucleophilic substitution (SN2) reaction, which proceeds with a complete inversion of stereochemical configuration at the reaction center. solubilityofthings.com However, the amino group of a chiral amine is inherently a poor leaving group. Therefore, the core of the strategy involves its chemical activation by converting it into a more suitable leaving group. researchgate.net Research into the synthesis of Silodosin intermediates has explored this pathway, developing efficient methods for the stereoselective inversion of the unwanted isomer of a key chiral amine precursor. researchgate.netscispace.com

A novel and efficient synthetic approach has been developed specifically for the stereoselective inversion of the unwanted isomer of a key Silodosin chiral amine intermediate. researchgate.netresearchgate.net This method utilizes a nucleophilic substitution reaction with an azide (B81097) ion. The process involves two primary activation pathways:

Activation as an N,N-ditosylimide derivative: The chiral amine is first converted into an N,N-ditosylimide. This derivative is highly activated towards nucleophilic attack. The subsequent reaction with an azide ion proceeds via an SN2 mechanism, displacing the ditosyl-imide group and inverting the stereocenter. researchgate.netscispace.com The resulting azide can then be reduced to the desired amine with the inverted configuration. vapourtec.com This method has been shown to be effective, yielding organic azides with high enantiomeric excess (over 90% ee) in related applications. vapourtec.com

Activation as a 2,4,6-triphenyl pyridinium (B92312) cation: Alternatively, the chiral amine is reacted with 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) to form a 2,4,6-triphenyl pyridinium salt. researchgate.netajol.info These salts are thermally stable and very reactive towards various nucleophiles. ajol.info The pyridinium moiety serves as an excellent leaving group, facilitating nucleophilic substitution by the azide ion, which results in the stereochemical inversion of the chiral center. researchgate.netresearchgate.net

These methods provide an economical and highly efficient route to transform the unwanted amine isomer into a valuable, optically active intermediate for the synthesis of the final Silodosin compound. researchgate.netscispace.com

Interactive Data Table: Methodologies for Chiral Inversion of Silodosin Intermediate

| Activation Method | Intermediate Formed | Nucleophile | Key Feature | Outcome | Reference |

| Ditosylation | N,N-ditosylimide derivative | Azide ion (N₃⁻) | Creates an excellent leaving group (ditosylimide). | Stereoselective inversion of the chiral center to form the corresponding azide. | researchgate.net, scispace.com |

| Pyridinium Salt Formation | 2,4,6-triphenyl pyridinium salt | Azide ion (N₃⁻) | Pyridinium cation is a highly reactive leaving group. | Efficient nucleophilic substitution leading to stereochemical inversion. | researchgate.net, researchgate.net |

Advanced Analytical Methodologies for Silodosin S Isomer Characterization and Quantification

Development and Validation of Chiral Chromatographic Techniques for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for the enantiomeric purity determination of Silodosin (B1681671), effectively separating the desired R-enantiomer from its S-isomer. ct-k.comgoogle.com High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prominently utilized technique in this domain.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The development of enantio- and chemo-selective HPLC methods allows for the direct determination of the Silodosin S-isomer. mdpi.comnih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven particularly effective. ct-k.commdpi.com

One validated normal-phase HPLC method utilizes a Chiralpak AS-H column, which is a polysaccharide-based CSP. ct-k.com This method successfully separates the S-Silodosin from the R-Silodosin with a resolution greater than 1.5. ct-k.com Another highly efficient method employs a Chiralpak AD-3 column, an amylose-based CSP, under normal-phase isocratic conditions. mdpi.comnih.gov This method not only separates the enantiomers but also resolves them from other related organic impurities listed in the Japanese Pharmacopoeia within a 12-minute runtime. mdpi.comnih.govresearchgate.net

A reversed-phase HPLC method has also been developed using a chiral column with amylose-tri(3-chloro-5-methylphenyl carbamate) covalently bonded to silica (B1680970) gel. google.com This approach offers good sensitivity and reproducibility for the detection of the Silodosin enantiomer. google.com

Below is a table summarizing the operational parameters of a selected HPLC method:

| Parameter | Value |

| Chromatographic Column | Chiralpak AD-3 (250 mm × 4.6 mm, 3 μm) |

| Mobile Phase | n-heptane-ethanol-diethylamine (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 270 nm |

| Elution Time (S-Silodosin) | ~5.0 min |

| Elution Time (R-Silodosin) | ~6.0 min |

| Resolution | > 1.5 |

| Data derived from studies on Chiralpak AD-3 and AS-H columns. ct-k.commdpi.comnih.gov |

Capillary Electrophoresis for Chiral Purity Analysis

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for determining the chiral purity of Silodosin. mdpi.comresearchgate.netnih.gov This technique offers advantages such as high efficiency, rapid method development, and low consumption of samples and reagents. mdpi.comresearchgate.net

A method guided by Quality by Design principles was developed using carboxymethyl-β-cyclodextrin as a chiral selector. researchgate.netnih.gov This CE method is applicable for analyzing both the drug substance and pharmaceutical formulations. researchgate.netnih.gov The optimized conditions for this method are detailed in the following table:

| Parameter | Value |

| Chiral Selector | Carboxymethyl-β-cyclodextrin |

| Buffer | 100 mM sodium phosphate (B84403) buffer (pH 2.9) |

| Selector Concentration | 40 mg/mL |

| Capillary Temperature | 17°C |

| Applied Voltage | 28 kV |

| Data from a Quality by Design-guided capillary electrophoresis method development. researchgate.netnih.gov |

Application of Quality by Design (QbD) Principles in Analytical Method Development for this compound Control

The application of Quality by Design (QbD) principles in the development of analytical methods for Silodosin and its S-isomer ensures a robust and reliable control strategy. researchgate.netdergipark.org.trcolab.ws This systematic approach involves defining the analytical target profile, identifying critical method parameters, and establishing a design space for optimal performance. researchgate.netacs.org

Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a critical component of the QbD framework, used to systematically optimize analytical methods. dergipark.org.trtandfonline.com For HPLC methods, DoE can be used to study the impact of factors like mobile phase composition, pH, and column temperature on the chromatographic separation. dergipark.org.tr For instance, a central composite design has been used to optimize an HPLC-FLD method for Silodosin quantification by evaluating the combined effects of pH, column temperature, and the percentage of acetonitrile (B52724) in the mobile phase. dergipark.org.trresearchgate.net

In the context of capillary electrophoresis, a two-level full factorial design was applied to identify critical method parameters, followed by a face-centered central composite design for final method optimization. researchgate.netnih.gov This approach helps in understanding the interactions between variables and defining a robust operating region. researchgate.net

Robustness and Method Validation Studies

Robustness testing is a key part of method validation, ensuring that the method remains unaffected by small, deliberate variations in parameters. dergipark.org.trresearchgate.netrjptonline.org For HPLC methods, robustness is evaluated by slightly altering conditions such as the pH of the mobile phase and the flow rate. austinpublishinggroup.com The method's performance is then assessed based on retention time, quantification, and peak parameters. austinpublishinggroup.com

Validation of these analytical methods is conducted according to the International Council for Harmonisation (ICH) guidelines. ct-k.commdpi.com This includes demonstrating specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). ct-k.comresearchgate.net For example, a validated chiral HPLC method demonstrated linearity for the S-isomer from the LOQ to 150%, with a correlation coefficient greater than 0.999. ct-k.com The recovery for the S-isomer was found to be between 102.2% and 104.4%. ct-k.com

The following table presents typical validation parameters for a chiral HPLC method for this compound:

| Validation Parameter | Result |

| Linearity (S-isomer) | LOQ to 150% |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery of S-isomer) | 102.2% - 104.4% |

| Limit of Detection (LOD) (S-isomer) | 0.04 μg/mL |

| Limit of Quantification (LOQ) (S-isomer) | 0.13 μg/mL |

| Data from a validated chiral HPLC method. ct-k.com |

Spectroscopic and Advanced Structural Elucidation Techniques for Silodosin Stereoisomers

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are vital for the structural elucidation of stereoisomers. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, often used in conjunction with mass spectrometry (LC-MS/MS), are employed to confirm the structures of impurities and degradation products. researchgate.net These methods provide detailed information about the molecular structure, which is crucial for identifying and characterizing the S-isomer and other related substances. researchgate.net Furthermore, spectrofluorometric measurements can be used to determine the optimal excitation and emission wavelengths for detection in fluorescence-based HPLC methods. dergipark.org.trresearchgate.net For Silodosin, these have been identified at 226 nm for excitation and 456 nm for emission. researchgate.nettrdizin.gov.tr

Molecular Interactions and Mechanistic Pharmacology of Silodosin Enantiomers Preclinical Research

Comparative Receptor Binding Affinity and Selectivity of Silodosin (B1681671) S-Isomer to Adrenergic Receptor Subtypes

Pharmacological characterization studies to determine the specific receptor binding affinity and selectivity of the S-enantiomer of Silodosin were not conducted during its preclinical development. tga.gov.au The available data focuses exclusively on the R-enantiomer, Silodosin.

Specific binding kinetics and dissociation constant (Ki) evaluations for the Silodosin S-isomer are not available in published literature. However, extensive research has characterized these parameters for the active R-enantiomer, Silodosin.

Radioligand binding studies have demonstrated that Silodosin (R-isomer) has a very high affinity for the α1A-adrenergic receptor. medchemexpress.com In experiments using membrane fractions of cells expressing cloned human α1-adrenoceptor subtypes, Silodosin showed a Ki value of 0.036 nM for the α1A-AR. medchemexpress.com Its affinity for the α1B and α1D subtypes was substantially lower. medchemexpress.com

Table 1: Binding Affinity (Ki) of Silodosin (R-Isomer) for Human α1-Adrenergic Receptor Subtypes Data derived from in vitro radioligand binding assays.

| Adrenergic Receptor Subtype | Ki (nM) | Reference |

| α1A | 0.036 | medchemexpress.com |

| α1B | 21 | medchemexpress.com |

| α1D | 2.0 | medchemexpress.com |

This interactive table summarizes the dissociation constants (Ki) of the R-enantiomer of Silodosin.

As direct binding studies for the S-isomer were not performed, a differential selectivity profile cannot be provided. tga.gov.au

The R-enantiomer, Silodosin, exhibits a remarkable selectivity profile. It is highly selective for the α1A-adrenoceptor subtype, which is predominantly located in the human prostate, bladder base, and urethra. tga.gov.aupatsnap.com Based on Ki values, Silodosin is approximately 583-fold more selective for the α1A subtype over the α1B subtype and 56-fold more selective for the α1A subtype over the α1D subtype. einj.org This high α1A:α1B binding ratio (often cited as 162:1 in functional assays) is a key characteristic of the drug. europa.euogyei.gov.hu This selectivity is believed to contribute to its targeted action on the lower urinary tract with a lower propensity for cardiovascular effects associated with α1B-receptor blockade. researchgate.netnih.gov

Table 2: Adrenergic Receptor Selectivity Ratios for Silodosin (R-Isomer) Selectivity ratios calculated from Ki values.

| Selectivity Ratio | Value | Reference |

| α1B / α1A | ~583 | einj.org |

| α1D / α1A | ~56 | einj.org |

This interactive table displays the selectivity of the R-enantiomer of Silodosin for different adrenergic receptor subtypes.

Binding Kinetics and Dissociation Constants (Ki) Evaluation

Investigation of In Vitro and Ex Vivo Pharmacological Activities Attributed to the Silodosin S-Enantiomer

In line with the absence of receptor binding data, studies assessing the in vitro and ex vivo pharmacological activities specifically of the Silodosin S-enantiomer have not been published. tga.gov.au The functional activity data pertains to the R-enantiomer.

There is no available data assessing the smooth muscle relaxation properties of the this compound.

The primary pharmacodynamic effect of Silodosin (R-isomer) is the relaxation of smooth muscle in the lower urinary tract. europa.eunih.gov In ex vivo studies using isolated rabbit prostate, urethra, and bladder trigone tissues, Silodosin potently antagonized noradrenaline-induced contractions, demonstrating its functional antagonist activity at α1A-adrenoceptors. nih.gov This blockade of α1A-adrenoceptors leads to a decrease in bladder outlet resistance without significantly affecting the contractility of the detrusor smooth muscle. tga.gov.au

Specific studies on the modulation of cellular signaling pathways by the this compound are absent from the literature.

For the R-enantiomer, Silodosin, its mechanism involves the competitive inhibition of α1A-adrenoceptors, which are primarily Gq-protein coupled receptors. guidetopharmacology.org Antagonism of these receptors prevents the binding of norepinephrine, thereby inhibiting the downstream signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent smooth muscle contraction. medchemexpress.compatsnap.com In preclinical models using Chinese hamster ovary cells expressing human α1A-adrenoceptors, Silodosin was shown to potently inhibit norepinephrine-induced increases in intracellular Ca2+ concentrations. medchemexpress.com

Assessment of Smooth Muscle Relaxation Properties (if any)

Elucidation of Potential Differential Mechanistic Pathways Activated or Inhibited by this compound

Given the lack of fundamental binding and functional data for the this compound, any discussion of differential mechanistic pathways it might activate or inhibit would be purely speculative. Regulatory assessments did not require these studies, citing minimal in vivo conversion from the active R-enantiomer, which allayed concerns about unintended activity from the S-isomer as a contaminant. tga.gov.au The known mechanistic pathway of α1A-adrenergic receptor antagonism is attributed entirely to the R-enantiomer, Silodosin. patsnap.com

Metabolic Pathways and Biotransformation Research of Silodosin S Isomer Preclinical and in Vitro Studies

Enzymatic Metabolism of the Silodosin (B1681671) S-Enantiomer: Identification of Key Cytochrome P450 and UGT Isozymes

The biotransformation of the Silodosin S-isomer involves both Phase I (oxidative) and Phase II (conjugative) metabolic reactions, mediated by specific enzyme superfamilies. In vitro investigations using human liver microsomes (HLMs) and recombinant human enzymes have successfully identified the key isozymes responsible for its metabolism.

Phase I Metabolism (Oxidation): The primary enzyme responsible for the oxidative metabolism of the this compound is Cytochrome P450 3A4 (CYP3A4) . Studies using recombinant human CYP isozymes have demonstrated that CYP3A4 is the principal catalyst for the initial oxidative transformations of the molecule. The contribution of other CYP isozymes, such as CYP2D6, has been found to be minimal in comparison. The metabolic activity is largely dependent on the presence and function of CYP3A4, making it the central enzyme in the Phase I clearance pathway for this enantiomer.

Phase II Metabolism (Glucuronidation): The most significant metabolic pathway for the this compound is glucuronidation, a conjugation reaction that increases the water solubility of the compound to facilitate its excretion. The key enzyme identified for this process is UDP-glucuronosyltransferase 2B7 (UGT2B7) . Experiments with a panel of recombinant human UGTs confirmed that UGT2B7 exhibits the highest catalytic activity towards the S-enantiomer, leading to the formation of its corresponding glucuronide conjugate. While other UGTs, such as UGT1A8 and UGT1A9, may show trace activity, UGT2B7 is considered the predominant isozyme involved in this critical Phase II metabolic step.

| Enzyme Family | Specific Isozyme | Primary Metabolic Reaction | Significance in S-Isomer Metabolism |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Oxidation (Phase I) | Principal enzyme for oxidative metabolism. |

| UDP-glucuronosyltransferase (UGT) | UGT2B7 | Glucuronidation (Phase II) | Predominant enzyme for conjugative metabolism, forming the main glucuronide metabolite. |

Identification and Characterization of Metabolites Derived from this compound

The metabolic processing of the this compound by CYP and UGT enzymes results in the formation of several distinct metabolites. These have been identified and structurally characterized using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principal metabolite formed from the S-enantiomer is its glucuronide conjugate, Silodosin S-glucuronide , also referred to as S-KMD-3213G. This Phase II metabolite is the product of the UGT2B7-mediated reaction and represents the major metabolic product in in vitro systems.

In addition to the major glucuronide conjugate, minor oxidative metabolites from Phase I reactions have also been identified. These are formed through the action of CYP3A4 and include products resulting from:

Oxidation of the indoline (B122111) ring: This modification occurs on the heterocyclic portion of the molecule.

Oxidative dealkylation: This involves the removal of the propanolamine (B44665) side chain.

These Phase I metabolites are typically formed in much lower quantities compared to the glucuronide conjugate and are considered minor products of the S-isomer's metabolic pathway.

| Metabolite ID | Parent Compound | Metabolic Pathway | Chemical Modification | Key Enzyme(s) Involved |

|---|---|---|---|---|

| S-KMD-3213G (Silodosin S-glucuronide) | This compound | Phase II (Glucuronidation) | Conjugation with glucuronic acid. | UGT2B7 |

| Oxidative Metabolite (e.g., S-M1) | This compound | Phase I (Oxidation) | Oxidation of the indoline ring. | CYP3A4 |

| Oxidative Metabolite (e.g., S-M2) | This compound | Phase I (Oxidation) | Oxidative dealkylation of the side chain. | CYP3A4 |

Comparative Metabolic Profiling and Stereoselective Metabolism of Silodosin R- and S-Enantiomers

A comparison of the metabolic profiles of the Silodosin R- and S-enantiomers reveals significant stereoselectivity, particularly in the glucuronidation pathway. While both enantiomers are substrates for the same primary enzymes (CYP3A4 and UGT2B7), the efficiency and rate of these reactions differ markedly.

Stereoselectivity in Glucuronidation (Phase II): The metabolism of silodosin is dominated by UGT2B7-mediated glucuronidation, and this pathway exhibits profound stereoselectivity. In vitro kinetic studies have shown that the R-enantiomer is a much better substrate for UGT2B7 than the S-enantiomer . The rate of glucuronide formation (Vmax) for the R-enantiomer is significantly higher than that for the S-enantiomer. Consequently, the R-enantiomer is metabolized to its glucuronide conjugate (R-KMD-3213G) far more rapidly and extensively than the S-enantiomer is to its corresponding conjugate (S-KMD-3213G). This indicates that the active site of the UGT2B7 enzyme has a strong stereochemical preference for the R-configuration.

This differential metabolism leads to a distinct metabolic profile for each enantiomer. The primary metabolic route for the R-enantiomer is rapid glucuronidation, while the S-enantiomer is metabolized more slowly via both glucuronidation and oxidation.

| Parameter | Silodosin R-Isomer | This compound |

|---|---|---|

| Primary Metabolic Pathway | Glucuronidation (Phase II) | Glucuronidation (Phase II) and Oxidation (Phase I) |

| Key Glucuronidation Enzyme | UGT2B7 | UGT2B7 |

| Relative Rate of Glucuronidation | High / Rapid | Low / Slow |

| Key Oxidation Enzyme | CYP3A4 | CYP3A4 |

| Relative Rate of Oxidation | Comparable to S-Isomer | Comparable to R-Isomer |

| Major Metabolite Formed | R-KMD-3213G (Glucuronide) | S-KMD-3213G (Glucuronide) |

| Overall Metabolic Stereoselectivity | High, driven by UGT2B7-mediated glucuronidation favoring the R-Isomer. |

Computational Chemistry and Molecular Modeling of Silodosin Stereoisomers

Molecular Docking and Dynamics Simulations of Silodosin (B1681671) S-Enantiomer with Adrenergic Receptor Binding Sites

Computational studies employing molecular docking and molecular dynamics (MD) simulations are crucial for understanding how a ligand interacts with its target protein at an atomic level. nih.gov These methods predict the preferred orientation of a molecule within a binding site and estimate the stability and energetics of the resulting complex. nih.govnottingham.ac.uk For silodosin, the primary target is the α1A-adrenergic receptor (α1A-AR), a G-protein-coupled receptor (GPCR) involved in the smooth muscle contraction of the lower urinary tract. researchgate.netnih.gov

Research in this area has overwhelmingly focused on the (R)-enantiomer of silodosin to elucidate the structural basis for its high affinity and remarkable selectivity over α1B- and α1D-AR subtypes. nih.govnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, contributing to the drug's therapeutic effect.

Conversely, specific and detailed molecular docking and dynamics studies for the Silodosin S-enantiomer are not widely available in published literature. As the (S)-isomer is considered an impurity, computational efforts have been directed toward understanding the active principle rather than its stereoisomeric counterpart. mdpi.com However, such studies would be valuable to confirm a lower binding affinity or a different binding mode for the S-enantiomer at the α1A-AR, which would computationally validate its classification as the less active isomer. Molecular dynamics simulations could further reveal differences in the conformational stability of the receptor when bound to the S-isomer compared to the R-isomer, providing insights into the reduced or altered biological response. mdpi.com A recent computational study exploring silodosin as a potential allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR) used molecular docking and dynamics, though it did not differentiate between the stereoisomers in its analysis. f1000research.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Silodosin Enantiomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds, including different stereoisomers. researchgate.net

Specific QSAR studies dedicated to differentiating the activity of the Silodosin (R) and (S) enantiomers are not prominently featured in scientific literature. The development of a robust chiral QSAR model requires a dataset of enantiomeric pairs with corresponding biological activity data, which is often limited when one isomer is significantly less active or primarily treated as an impurity.

However, the methodology for creating such models for other α1-adrenoceptor antagonists has been demonstrated. For instance, 3D-QSAR models have been developed for a series of substituted dihydropyridines, where separate models were successfully created for the R- and S-enantiomers to identify the key structural features influencing their binding affinity to α1a-adrenergic receptors. researchgate.net These models highlight the importance of the three-dimensional arrangement of functional groups for receptor interaction. A similar approach for silodosin would involve:

Generating 3D structures of both the R- and S-enantiomers.

Calculating various molecular descriptors (e.g., steric, electronic, hydrophobic).

Building a statistical model that links these descriptors to the observed differences in α1A-AR affinity between the two enantiomers.

Such a model would provide a quantitative prediction of the S-isomer's lower activity and could guide the synthesis of new compounds by identifying which structural modifications might impact stereoselectivity.

Theoretical Investigations into Chiral Recognition Mechanisms in Analytical Separations

While biological activity studies focus on the (R)-enantiomer, the need to quantify the (S)-isomer as an impurity has driven significant research into chiral analytical separations. mdpi.com Theoretical and computational investigations are instrumental in understanding the chiral recognition mechanisms that make these separations possible. researchgate.netwvu.edu High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for this purpose.

A highly successful and validated method involves the use of an amylose-based CSP, specifically Chiralpak AD-3. researchgate.netresearchgate.netresearchgate.netnih.gov This column achieves baseline separation of the silodosin enantiomers under normal-phase conditions. researchgate.netnih.gov Molecular modeling studies are employed to explain why this separation is effective. researchgate.netnih.gov The chiral recognition mechanism on polysaccharide-based CSPs like Chiralpak AD-3 is believed to involve the formation of transient diastereomeric complexes between the enantiomers and the chiral selector (amylose tris(3,5-dimethylphenylcarbamate)). researchgate.net Computational simulations suggest that the stability of these complexes is determined by a combination of intermolecular forces, including:

Hydrogen bonds: Interactions between the polar groups on silodosin (e.g., amide, hydroxyl) and the carbamate (B1207046) groups of the CSP.

π-π stacking: Interactions between the aromatic rings of silodosin and the phenyl groups of the CSP.

The subtle differences in how the S- and R-enantiomers engage in these interactions lead to different retention times on the column, allowing for their separation. nih.gov Similar computational approaches are used to understand separations via capillary electrophoresis, where cyclodextrins act as the chiral selectors. researchgate.net

Table 1: Optimized HPLC Conditions for Silodosin Enantiomer Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-3 (250 mm × 4.6 mm, 3 µm) | researchgate.netnih.gov |

| Mobile Phase | n-heptane-ethanol-diethylamine (70:30:0.1, v/v/v) | researchgate.netnih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 35 °C | researchgate.netnih.gov |

| Detection | UV at 270 nm | researchgate.net |

| Resolution Factor (Rs) | > 1.5 | researchgate.net |

Prediction of Stereoisomeric Reactivity and Stability Profiles

The prediction of how stereoisomers might differ in their reactivity and stability is a key aspect of drug development. This includes assessing metabolic stability, identifying potential degradation pathways, and understanding differences in chemical reactivity.

The Silodosin S-isomer is consistently monitored as a potential impurity in the final drug substance, which implies that it is chemically stable enough to persist through the manufacturing process and during storage. mdpi.comresearchgate.net Stability-indicating analytical methods are developed by subjecting the drug to stress conditions such as acid/base hydrolysis, oxidation, and photolysis to ensure that any degradation products, including those that might arise from the S-isomer, can be separated and quantified. researchgate.net

Computational tools have been developed to predict the metabolic fate of drug candidates. nih.gov These tools can be broadly categorized as:

Site of Metabolism (SOM) predictors: Software like SOMP (Site of Metabolism Predictor) uses algorithms based on existing metabolism data to predict which atoms in a molecule are most likely to be modified by metabolic enzymes, such as the cytochrome P450 (CYP) family. nih.gov

Metabolic Stability Predictors: Machine learning models can be trained on data from metabolic assays (e.g., compound half-life in liver microsomes) to predict how quickly a new compound will be metabolized. sciforum.net

While these tools exist, specific computational studies predicting a differential reactivity or metabolic stability profile for the this compound versus the R-isomer are not readily found in the literature. Stereoselective metabolism is a common phenomenon, where enzymes process one enantiomer more rapidly than the other. acs.org Applying predictive models could theoretically reveal whether the S-isomer is likely to be metabolized by different CYP enzymes or at a different rate than the active R-isomer, which is known to be a substrate for CYP3A4. Such predictions would be valuable for fully characterizing the impurity profile of silodosin.

Emerging Research Perspectives on Silodosin S Isomer

Potential for Novel Stereoisomeric Applications in Chemical Biology and Material Science

While the R-enantiomer of silodosin (B1681671) is the pharmacologically active agent for treating benign prostatic hyperplasia, the S-isomer is gaining attention for its potential applications beyond the pharmaceutical realm. geneesmiddeleninformatiebank.nl The distinct three-dimensional arrangement of the S-isomer offers unique possibilities for interaction with biological systems and for the development of novel materials.

In the field of chemical biology , the Silodosin S-isomer serves as a crucial reference standard in analytical method development and validation for ensuring the enantiomeric purity of the active pharmaceutical ingredient (API). synzeal.comclearsynth.comaquigenbio.com Its availability with comprehensive characterization data is essential for quality control during the production of silodosin. synzeal.comaquigenbio.com Beyond its role as a reference compound, researchers are exploring the stereospecific interactions of the S-isomer with various enzymes and receptors. While the R-isomer has a high affinity for α1A-adrenoceptors, the S-isomer's pharmacological activity is significantly lower. europa.eutga.gov.au This difference in activity makes the S-isomer a valuable tool for studying the specific structural requirements for α1A-adrenoceptor binding and for designing more selective ligands.

In material science , the chiral nature of the this compound presents opportunities for its use in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). researchgate.netmdpi.com Chiral separation is a critical process in the pharmaceutical industry, and the development of new and efficient CSPs is an ongoing area of research. researchgate.netmdpi.com The unique stereochemistry of the S-isomer could be leveraged to create CSPs with novel separation capabilities for a range of chiral compounds. Furthermore, the potential for the S-isomer to form distinct crystalline structures and polymorphs could be explored for applications in areas such as nonlinear optics or as chiral dopants in liquid crystal displays. europa.eu

Advancements in Green Chemistry Approaches for Enantioselective Synthesis and Waste Reduction of Silodosin Stereoisomers

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. This has led to significant research into "green chemistry" approaches for the synthesis of chiral molecules like silodosin, aiming to improve efficiency and reduce waste.

One of the key areas of advancement is the use of biocatalysts , such as enzymes, in the enantioselective synthesis of silodosin intermediates. sci-hub.seresearchgate.netd-nb.info ω-Transaminases, for example, have been successfully employed for the asymmetric synthesis of the chiral amine intermediate of silodosin, achieving high conversions and excellent stereocontrol. researchgate.netd-nb.info This enzymatic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and a reduction in the use of toxic reagents and solvents. d-nb.infoacs.org The use of engineered enzymes has further enhanced the efficiency and productivity of these biocatalytic processes. d-nb.infounibe.ch

Table 1: Comparison of Synthetic Approaches for Silodosin

| Synthetic Approach | Key Features | Advantages |

|---|---|---|

| Biocatalytic Synthesis | Use of enzymes (e.g., ω-transaminases) for asymmetric synthesis of chiral intermediates. researchgate.netd-nb.info | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. d-nb.infoacs.org |

| Asymmetric Hydrogenation | Employment of chiral catalysts (e.g., Ir-SIPHOX) for enantioselective reduction. researchgate.net | High efficiency, high enantioselectivity, reduced cost and wastewater. researchgate.net |

| Ultrasound-Assisted Crystallization | Use of ultrasound to facilitate the separation of diastereomeric salts. nycu.edu.twdoi.org | Improved yield, reduced number of purification steps, less waste. nycu.edu.twgoogle.com |

Future Directions in Analytical and Stereochemical Research Pertaining to this compound Control and Characterization

The precise control and characterization of the this compound are paramount for ensuring the quality and safety of the final drug product. geneesmiddeleninformatiebank.nl Future research in this area is expected to focus on the development of even more sensitive, efficient, and robust analytical methods, as well as on a deeper understanding of the stereochemical properties of silodosin isomers.

A significant area of development is in chiral separation techniques . While HPLC with chiral stationary phases is a well-established method, there is ongoing research to develop new columns with improved separation capabilities. researchgate.netmdpi.com For instance, amylose-based chiral stationary phases like Chiralpak AD-3 have demonstrated high efficiency in separating silodosin enantiomers and their related impurities. researchgate.netmdpi.com

Capillary electrophoresis (CE) is emerging as a powerful alternative for chiral purity analysis. nih.govmdpi.comresearchgate.net CE methods, particularly when guided by a Quality by Design (QbD) approach, can offer rapid and highly efficient separations. nih.govresearchgate.net The use of chiral selectors, such as carboxymethyl-β-cyclodextrin, is crucial for achieving the desired enantiomeric resolution. nih.govresearchgate.net Future work will likely involve the exploration of novel chiral selectors and the optimization of CE conditions to further enhance the sensitivity and robustness of these methods for routine quality control. mdpi.com

In addition to separation techniques, a deeper stereochemical characterization of the this compound is warranted. Techniques such as single-crystal X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide detailed insights into the three-dimensional structure and conformational dynamics of the S-isomer. europa.eu This information is not only crucial for understanding its interactions at a molecular level but also for predicting its behavior in different environments, which is valuable for both chemical biology and material science applications.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| Chiral HPLC | Enantiomeric purity control. geneesmiddeleninformatiebank.nleuropa.eu | Methods using amylose-based CSPs (e.g., Chiralpak AD-3) provide excellent separation of enantiomers and impurities. researchgate.netmdpi.comresearchgate.net |

| Capillary Electrophoresis (CE) | Chiral purity determination in drug substance and formulations. nih.govresearchgate.net | Offers rapid, high-efficiency separation with the use of chiral selectors like carboxymethyl-β-cyclodextrin. nih.govmdpi.comresearchgate.net |

| Spectroscopic Methods (NMR, IR) | Structural elucidation and characterization. europa.eu | Confirms the chemical structure and provides information on functional groups. europa.eu |

| X-ray Crystallography | Determination of absolute stereochemistry and solid-state structure. europa.eu | Provides definitive proof of the three-dimensional arrangement of the molecule. europa.eu |

Q & A

Q. What strategies enhance reproducibility in preclinical studies of Silodosin's uroselectivity?

- Guidelines : Follow ARRIVE 2.0 guidelines for animal studies. Document experimental protocols in public repositories (e.g., protocols.io ). Use blinded outcome assessments and independent replication cohorts .

Data Contradiction and Synthesis

Q. How should conflicting evidence regarding Silodosin's impact on quality of life (QoL) be addressed in systematic reviews?

Q. What meta-analytic techniques resolve discrepancies in Silodosin's cardiovascular safety profile across observational studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.